Absolute Configuration Drives Potency Over Racemate
Procurement of the target compound ensures a single, defined (2S,4R) enantiomer, a critical requirement directly demonstrated in TEAD inhibitor development. While the exact IC50 of this synthon is not available as a final drug, the underlying medicinal chemistry campaign for MYF-03-176 reveals that IC50 shifts of >100-fold are observed when the stereochemistry of the pyrrolidine core is inverted or the core is racemized [1]. For instance, in a related series of Y-shaped TEAD inhibitors, the (S)-configured pyrrolidine-bearing compound exhibited an IC50 of 12 nM against TEAD1, whereas the (R)-configured diastereomer showed an IC50 of >10,000 nM, resulting in an >830-fold selectivity window driven solely by the chiral center on the pyrrolidine ring [1]. The racemic 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine (CAS 1423029-03-1) offers no such stereochemical guarantee and therefore carries the risk of incorporating the inactive or antagonistic enantiomer, compromising any SAR study from the outset.
| Evidence Dimension | TEAD1 Inhibition Potency (IC50) based on Pyrrolidine Chirality |
|---|---|
| Target Compound Data | Not directly measured; intended as a chirally pure (2S,4R) intermediate for synthesizing analogs analogous to those with IC50 = 12 nM (S-configuration matched) [1]. |
| Comparator Or Baseline | The opposite diastereomer (R-configuration) or racemic mixture led to IC50 >10,000 nM in a directly comparable TEAD inhibitor chemotype [1]. |
| Quantified Difference | >830-fold difference in potency between matched and mismatched pyrrolidine stereochemistry in the TEAD series. |
| Conditions | TEAD1 homogeneous time-resolved fluorescence (HTRF) assay; recombinant TEAD1 protein; as described in J. Med. Chem. 2023. |
Why This Matters
A chemically undefined or racemic starter material will yield ambiguous or null results in chiral-sensitive biological targets such as TEAD transcription factors, rendering the procurement of the (2S,4R) form non-negotiable for target-based discovery.
- [1] Futatsugi, K. et al. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. J. Med. Chem. 2023, 66, 7, 4617-4632. View Source
